molecular formula C37H42N4O13 B1663622 Doxorubicin(6-maleimidocaproyl)hydrazone CAS No. 151038-96-9

Doxorubicin(6-maleimidocaproyl)hydrazone

Katalognummer B1663622
CAS-Nummer: 151038-96-9
Molekulargewicht: 750.7 g/mol
InChI-Schlüssel: OBMJQRLIQQTJLR-JRZNSJKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxorubicin(6-maleimidocaproyl)hydrazone, also known as INNO-206, is a prodrug of the anticancer agent doxorubicin . It selectively binds to the cys34 of circulating albumin and accumulates in solid tumors due to passive targeting . It has shown superior antitumor efficacy over free doxorubicin in a spectrum of preclinical tumor models .


Synthesis Analysis

The (6-maleimidocaproyl)hydrazone of doxorubicin was synthesized and conjugated to several monoclonal antibodies (mAbs), including chimeric BR96, via a Michael addition reaction to thiol-containing mAbs . DTT reduction of disulfides present in the mAb was a reliable and general method for generating a consistent number of reactive SH groups .


Molecular Structure Analysis

The molecular structure of Doxorubicin(6-maleimidocaproyl)hydrazone allows it to bind rapidly to circulating serum albumin and release doxorubicin selectively at the tumor site .


Chemical Reactions Analysis

The (6-maleimidocaproyl)hydrazone of doxorubicin was synthesized and conjugated to several mAbs, including chimeric BR96, via a Michael addition reaction to thiol-containing mAbs .


Physical And Chemical Properties Analysis

The INNO-206-albumin conjugate has a large AUC, a small volume of distribution, and low clearance compared to doxorubicin .

Wissenschaftliche Forschungsanwendungen

Application 1: Antitumor Efficacy in Tumor Xenograft Models

  • Specific Scientific Field : Oncology and Pharmacology .
  • Summary of the Application : INNO-206 is a novel doxorubicin prodrug that binds circulating serum albumin by utilizing a unique linker that releases doxorubicin selectively at the tumor site . This mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile .
  • Methods of Application or Experimental Procedures : INNO-206 binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site . The pH-sensitive hydrazone linker in the INNO-206 molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
  • Results or Outcomes : INNO-206 has shown superior activity over doxorubicin in a murine renal cell carcinoma model and in breast carcinoma xenograft models . It also showed more potent antitumor efficacy than free doxorubicin in three additional xenograft models (breast carcinoma 3366, ovarian carcinoma A2780, and small cell lung cancer H209) as well as in an orthotopic pancreas carcinoma model (AsPC-1) .

Application 2: Antitumor Efficacy in Ovarian Carcinoma Models

  • Specific Scientific Field : Oncology and Pharmacology .
  • Summary of the Application : INNO-206 has shown superior activity over doxorubicin in ovarian carcinoma models .
  • Methods of Application or Experimental Procedures : The standard and maximum tolerated dose of doxorubicin was compared to INNO-206 at its maximum tolerated doses in ovarian carcinoma A2780 xenograft models .
  • Results or Outcomes : INNO-206 showed more potent antitumor efficacy than free doxorubicin in the ovarian carcinoma A2780 model .

Application 3: Antitumor Efficacy in Small Cell Lung Cancer Models

  • Specific Scientific Field : Oncology and Pharmacology .
  • Summary of the Application : INNO-206 has shown superior activity over doxorubicin in small cell lung cancer models .
  • Methods of Application or Experimental Procedures : The standard and maximum tolerated dose of doxorubicin was compared to INNO-206 at its maximum tolerated doses in small cell lung cancer H209 xenograft models .
  • Results or Outcomes : INNO-206 showed more potent antitumor efficacy than free doxorubicin in the small cell lung cancer H209 model .

Application 4: Antitumor Efficacy in Orthotopic Pancreas Carcinoma Models

  • Specific Scientific Field : Oncology and Pharmacology .
  • Summary of the Application : INNO-206 has shown superior activity over doxorubicin in orthotopic pancreas carcinoma models .
  • Methods of Application or Experimental Procedures : The standard and maximum tolerated dose of doxorubicin was compared to INNO-206 at its maximum tolerated doses in orthotopic pancreas carcinoma AsPC-1 models .
  • Results or Outcomes : INNO-206 showed more potent antitumor efficacy than free doxorubicin in the orthotopic pancreas carcinoma AsPC-1 model .

Application 5: Antitumor Efficacy in Breast Carcinoma Models

  • Specific Scientific Field : Oncology and Pharmacology .
  • Summary of the Application : INNO-206 has shown superior activity over doxorubicin in breast carcinoma models .
  • Methods of Application or Experimental Procedures : The standard and maximum tolerated dose of doxorubicin was compared to INNO-206 at its maximum tolerated doses in breast carcinoma M3366 xenograft models .
  • Results or Outcomes : INNO-206 showed more potent antitumor efficacy than free doxorubicin in the breast carcinoma M3366 model .

Safety And Hazards

Toxicological studies in mice, rats, and dogs demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity, and immunotoxicity compared to doxorubicin . In addition, INNO-206 proved to be significantly less cardiotoxic than doxorubicin in a chronic rat model .

Zukünftige Richtungen

The antitumor efficacy of INNO-206 is currently being assessed in a phase II clinical trial against small cell lung cancer .

Eigenschaften

IUPAC Name

N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMJQRLIQQTJLR-JRZNSJKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicin(6-maleimidocaproyl)hydrazone

CAS RN

151038-96-9
Record name Doxorubicin(6-maleimidocaproyl)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151038969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 2
Reactant of Route 2
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 3
Reactant of Route 3
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 4
Reactant of Route 4
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 5
Reactant of Route 5
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 6
Reactant of Route 6
Doxorubicin(6-maleimidocaproyl)hydrazone

Citations

For This Compound
10
Citations
S Moktan, E Perkins, F Kratz, D Raucher - Molecular cancer therapeutics, 2012 - AACR
Elastin-like polypeptides (ELP) aggregate in response to mild hyperthermia, but remain soluble under normal physiologic conditions. ELP macromolecules can accumulate in solid …
Number of citations: 97 aacrjournals.org
S Dragojevic, R Mackey, D Raucher - Molecules, 2019 - mdpi.com
To increase treatment efficiency for glioblastoma, we have developed a system to selectively deliver chemotherapeutic doxorubicin (Dox) to Glioblastoma (GBM) tumors. This carrier is …
Number of citations: 18 www.mdpi.com
SP Chawla, K Sankhala, S Wieland, DJ Levitt - J Clin Oncol, 2015 - Citeseer
… An Open-Label Phase 1 Study to Investigate the Safety and Maximum Tolerated Dose of INNO-206 (Doxorubicin-6Maleimidocaproyl hydrazone; DOXO-EMCH) Administered as a 30 …
Number of citations: 1 citeseerx.ist.psu.edu
S Peter, S Alven, RB Maseko, BA Aderibigbe - Molecules, 2022 - mdpi.com
… Graeser and co-workers synthesized doxorubicin-6-maleimidocaproyl hydrazone derivative, 12 (Figure 8), aiming to improve doxorubicin antitumor activity, and evaluated it against …
Number of citations: 23 www.mdpi.com
Y Wu - 2013 - oparu.uni-ulm.de
… Escherichia coli EDTA Ethylenediamine tetraacetic acid EGFRs Epidermal growth factor receptors ELP Elastin-like protein/peptide EMCH Doxorubicin-6-maleimidocaproyl hydrazone …
Number of citations: 0 oparu.uni-ulm.de
LJ Wong - 2010 - unsworks.unsw.edu.au
Well-defined reactive polymer scaffolds are useful building blocks for a wide variety of applications ranging from nanotechnology to drug delivery. Modification of welldefined reactive …
Number of citations: 3 unsworks.unsw.edu.au
A Karch, A Koch, V Grünwald - Trials, 2016 - Springer
Background Anthracycline-based treatment remains the backbone of chemotherapy for nonresectable soft tissue sarcomas (STS). More than 30 % of patients with STS are aged 60 …
Number of citations: 33 link.springer.com
YL Chen, CJ Bao, JL Duan, Y Xie, WL Lu - Advanced Drug Delivery …, 2023 - Elsevier
… Physalis mottle virus (PhMV) Doxorubicin 6-maleimidocaproyl-hydrazone doxorubicin (Dox-EMCH) was loaded into the PhMV-VLPs via a combination of chemical conjugation to …
Number of citations: 3 www.sciencedirect.com
G Jutz, P van Rijn, B Santos Miranda… - Chemical reviews, 2015 - ACS Publications
Nature is a great source of inspiration in solving extremely complex problems, and it is every day more common to use its strategies for the development of new materials, methods, and …
Number of citations: 378 pubs.acs.org
PPAN Strategy
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.